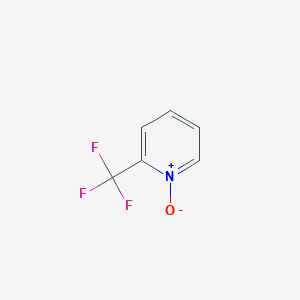

2-(Trifluoromethyl)pyridine 1-oxide

Description

BenchChem offers high-quality 2-(Trifluoromethyl)pyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)pyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4F3NO |

|---|---|

Molecular Weight |

163.10 g/mol |

IUPAC Name |

1-oxido-2-(trifluoromethyl)pyridin-1-ium |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-3-1-2-4-10(5)11/h1-4H |

InChI Key |

QIZSMXWVUDFDMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C(=C1)C(F)(F)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

alpha-Trifluoromethylpyridine N-oxide synonyms and nomenclature

Technical Guide: -Trifluoromethylpyridine N-oxide

Nomenclature, Synthesis, and Reactivity Profile

Executive Summary

The incorporation of trifluoromethyl (

Nomenclature and Chemical Identity

The term "alpha" (

Systematic Naming and Synonyms

Accurate nomenclature is vital for database retrieval and patent filings.

| Nomenclature Standard | Name / Identifier | Notes |

| IUPAC (Preferred) | 2-(Trifluoromethyl)pyridine 1-oxide | Explicitly indicates oxidation at nitrogen (position 1). |

| Common / Trivial | "Alpha" denotes the 2-position. | |

| Charge-Separated | 1-Oxido-2-(trifluoromethyl)pyridin-1-ium | Used in computational chemistry to denote formal charges. |

| Precursor CAS | 368-48-9 | Note: This is for the non-oxidized 2-(Trifluoromethyl)pyridine. |

| SMILES | [O-][n+]1ccccc1C(F)(F)F | Useful for cheminformatics. |

Structural Numbering

The following diagram illustrates the numbering scheme and the "Push-Pull" electronic conflict between the N-oxide and the trifluoromethyl group.

Figure 1: Structural breakdown showing the numbering and electronic character of key positions.

Structural Properties & Electronic Effects[1]

Understanding the electronic environment is a prerequisite for predicting reactivity.

-

The N-Oxide Effect (

): The oxygen atom donates electron density into the ring via resonance (+M effect), increasing electron density at positions 2 and 4. However, the inductive withdrawal of the -

The Trifluoromethyl Effect (

): A strong electron-withdrawing group (EWG) via induction (-I). Located at C2, it severely deactivates the adjacent nitrogen lone pair in the precursor, making the oxidation step slower than in unsubstituted pyridine. -

Net Result: The C6 position becomes the most electrophilic site, as C2 is sterically blocked and electronically deactivated by the

group.

Synthesis Protocol: Direct Oxidation

Objective: Synthesize 2-(trifluoromethyl)pyridine 1-oxide from 2-(trifluoromethyl)pyridine.

Challenge: The electron-deficient nature of the pyridine ring (due to the

Reagents & Materials

-

Substrate: 2-(Trifluoromethyl)pyridine (Liquid, bp ~139 °C).

-

Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 70-77% purity.

-

Solvent: Dichloromethane (DCM) or Chloroform (

). -

Quench: Saturated aqueous Sodium Bicarbonate (

) and Sodium Thiosulfate (

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)pyridine (1.0 equiv) in DCM (0.2 M concentration).

-

Addition: Cool the solution to 0 °C (ice bath). Add mCPBA (1.5 to 2.0 equiv) portion-wise over 15 minutes. Note: Excess oxidant is required due to the deactivated nitrogen.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 12–18 hours. Monitor via TLC (Solvent: 5% MeOH in DCM; Product is much more polar/lower

than starting material). -

Workup (Critical for Purity):

-

Purification: If the residue contains acid impurities, purify via flash column chromatography (Gradient: 100% DCM

10% MeOH/DCM).

Figure 2: Workflow for the mCPBA oxidation of electron-deficient pyridines.

Reactivity & Applications

The N-oxide moiety is a "stepping stone" functional group. It is rarely the final drug target but is used to install functionality at positions that are otherwise difficult to access (C6 and C4).

Regioselective Nucleophilic Substitution ( )

Unlike standard pyridines, N-oxides react with nucleophiles (e.g., Grignard reagents, cyanide, amines) followed by elimination/rearomatization.

-

Target Site: C6 (Position 6) .

-

Mechanism: The nucleophile attacks C6 (less sterically hindered than C2). The intermediate is then treated with an activating agent (like Acetic Anhydride or

) to eliminate the oxygen and restore aromaticity. -

Outcome: Formation of 2-trifluoromethyl-6-substituted pyridines .

The "Boekelheide Rearrangement" Limitation

A classic reaction of 2-methylpyridine N-oxide is the Boekelheide rearrangement (reaction with acetic anhydride to form 2-hydroxymethylpyridine).

-

Crucial Distinction: 2-(Trifluoromethyl)pyridine N-oxide does NOT undergo Boekelheide rearrangement at the C2 position.

-

Reason: The mechanism requires deprotonation of the

-alkyl group. The -

Alternative: Reaction with acetic anhydride will likely lead to attack at the ring carbons or decomposition, rather than side-chain functionalization.

Deoxygenation

To return to the pyridine state after functionalization, mild reduction is required.

-

Reagent:

(traditional, harsh) or Zn/Acetic Acid (milder). -

Result: Removal of the N-oxide oxygen, restoring the basicity of the pyridine nitrogen.

Summary of Reactivity

| Reaction Class | Reagent | Regioselectivity | Product |

| Chlorination | C4 / C6 | 4-chloro or 6-chloro-2-(trifluoromethyl)pyridine | |

| Cyanation | TMSCN / Benzoyl Chloride | C6 | 6-cyano-2-(trifluoromethyl)pyridine |

| Mercerization | Fails at C2 | No C2-sidechain functionalization |

References

- IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: Nomenclature of Heterocyclic Compounds. International Union of Pure and Applied Chemistry.

-

Yin, J., et al. (2007). "A General and Efficient 2-Amination of Pyridines and Quinolines." Journal of Organic Chemistry, 72(12), 4554–4557.

- Charette, A. B., et al. (2005). "Pyridine N-Oxides in Organic Synthesis." Bulletin of the Chemical Society of Japan, 78, 792.

-

Sigma-Aldrich. "2-(Trifluoromethyl)pyridine Product Specification." (Note: Precursor reference for physical data).

-

Andersson, H., et al. (2007).[2] "Regiospecific Synthesis of 2-Substituted Pyridines via Pyridine N-Oxides." Organic Letters, 9(7), 1335–1337.[2]

2-(Trifluoromethyl)pyridine 1-oxide solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-(Trifluoromethyl)pyridine 1-oxide

Introduction

2-(Trifluoromethyl)pyridine 1-oxide is a heterocyclic building block of significant interest in modern chemistry. The incorporation of a trifluoromethyl group onto a pyridine N-oxide scaffold imparts unique electronic and physicochemical properties. These characteristics are highly sought after in the design of novel therapeutic agents and advanced agrochemicals, where this moiety can enhance metabolic stability, membrane permeability, and binding affinity.[1][2] The success of synthetic routes, purification strategies, and final product formulation hinges on a thorough understanding of the compound's solubility profile.

This guide serves as a comprehensive technical resource for researchers, chemists, and formulation scientists. It moves beyond a simple data table to provide a foundational understanding of the molecular factors governing the solubility of 2-(Trifluoromethyl)pyridine 1-oxide. We will explore the theoretical underpinnings, present robust protocols for both qualitative and quantitative solubility determination, and discuss the practical implications of this critical data in a research and development context.

Part 1: Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a useful starting point, but a deeper analysis of the functional groups within 2-(Trifluoromethyl)pyridine 1-oxide provides a more nuanced prediction of its behavior.

-

The Pyridine N-Oxide Moiety : The N-oxide group is the dominant polar feature of the molecule. The N-O bond is highly polarized, creating a strong dipole moment. The oxygen atom is an excellent hydrogen bond acceptor, allowing for strong interactions with protic solvents like alcohols and water. This feature drives solubility in polar media.

-

The Trifluoromethyl (-CF₃) Group : This group is strongly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of the molecule. While the fluorine atoms are highly electronegative, they are poor hydrogen bond acceptors. The -CF₃ group's primary role is to contribute to van der Waals interactions and engage favorably with non-polar or moderately polar solvents.

-

The Aromatic Pyridine Ring : The aromatic system itself provides a nonpolar surface area that contributes to interactions with aprotic and nonpolar solvents through π-π stacking and van der Waals forces.

The interplay between the highly polar N-oxide "head" and the lipophilic, fluorinated "tail" results in a molecule with a dual character. This suggests it will exhibit a broad, but varied, solubility profile across a range of organic solvents.

Predicted Solubility Trends:

-

High Solubility : Expected in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., methanol, ethanol) that can effectively solvate the polar N-oxide group.

-

Moderate Solubility : Expected in solvents of intermediate polarity, such as dichloromethane (DCM) and ethyl acetate, which can interact with both the polar and nonpolar regions of the molecule.

-

Low Solubility : Expected in nonpolar aliphatic and aromatic solvents (e.g., hexane, toluene), which cannot overcome the strong intermolecular forces of the polar N-oxide group in the solid state.

Part 2: Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The following section provides validated protocols for both rapid screening and precise quantitative measurement of solubility.

Qualitative Screening Workflow

A rapid qualitative test is invaluable for initial solvent selection for synthesis or purification. This method quickly classifies solubility into broad categories.

Protocol:

-

Preparation : Add approximately 2-5 mg of 2-(Trifluoromethyl)pyridine 1-oxide to a clean, dry vial.

-

Solvent Addition : Add 0.5 mL of the test solvent to the vial.

-

Observation (Room Temperature) : Cap the vial and vortex or shake vigorously for 60 seconds. Visually inspect the solution against a dark background for any undissolved solid.

-

Observation (Elevated Temperature) : If the solid is not fully dissolved, heat the vial carefully in a water bath or on a heat block to approximately 50-60°C and shake again. Observe any changes in solubility.[3]

-

Classification :

-

Soluble : No solid particles are visible.

-

Partially Soluble : Some solid has dissolved, but undissolved particles remain.

-

Insoluble : The solid appears unchanged.

-

Caption: Workflow for rapid qualitative solubility assessment.

Quantitative Analysis: The Equilibrium Solubility Method

For applications requiring precise data, such as formulation development or physicochemical profiling, the equilibrium (or thermodynamic) solubility method is the gold standard. It measures the concentration of a saturated solution at a specific temperature.[4]

Protocol:

-

Preparation : Accurately weigh an excess amount of 2-(Trifluoromethyl)pyridine 1-oxide (e.g., 10-20 mg) into a glass vial. The key is to ensure that undissolved solid will remain after equilibrium is reached.

-

Solvent Addition : Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration : Seal the vial tightly. Place it in a shaker or agitator set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. This extended time is critical to ensure the system reaches a true thermodynamic equilibrium.[4]

-

Sample Preparation : After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Filtration : Carefully withdraw a sample from the clear supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the filtrate into a clean vial. This step is crucial to remove all particulate matter.

-

Dilution : Accurately dilute a known volume of the filtrate with a suitable solvent to bring its concentration into the linear range of the analytical instrument.

-

Analysis : Quantify the concentration of the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation : Calculate the original solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Caption: Step-by-step protocol for quantitative solubility measurement.

Part 3: Solubility Data Summary

While precise quantitative data must be generated experimentally, the principles outlined in Part 1 allow for the construction of an expected solubility profile. This table serves as a template for organizing experimentally determined values.

| Solvent | Solvent Class | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | High | (User to determine) |

| Acetone | Polar Aprotic | High | (User to determine) |

| Acetonitrile | Polar Aprotic | High | (User to determine) |

| Dichloromethane | Moderately Polar | Moderate | (User to determine) |

| Ethyl Acetate | Moderately Polar | Moderate | (User to determine) |

| Toluene | Nonpolar Aromatic | Low | (User to determine) |

| Hexane | Nonpolar Aliphatic | Insoluble | (User to determine) |

Part 4: Practical Implications in Research & Development

Solubility data is not an academic exercise; it is a cornerstone of practical chemical development.

-

Synthetic Chemistry : The choice of solvent is critical for reaction success. High solubility ensures a homogeneous reaction mixture, which often leads to faster reaction rates, higher conversions, and fewer side products.

-

Purification : Solubility differences are exploited during purification. Recrystallization, for example, requires a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3]

-

Pharmaceutical & Agrochemical Formulation : For liquid formulations, a solvent must be identified that can dissolve the active ingredient at the target concentration while being safe and stable. For solid products, dissolution rate—which is governed by solubility—is a critical parameter affecting bioavailability and efficacy.[1][2]

Caption: Relationship between solubility data and key R&D applications.

Conclusion

Understanding the solubility of 2-(Trifluoromethyl)pyridine 1-oxide is essential for its effective use in research and development. Its unique chemical structure, featuring both a highly polar N-oxide group and a lipophilic trifluoromethyl moiety, gives it a complex but predictable solubility profile. By combining theoretical assessment with rigorous experimental protocols, researchers can generate the reliable data needed to optimize synthetic processes, streamline purification, and design effective, stable formulations for pharmaceutical and agrochemical applications.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

Chemistry Steps. (2026). Solubility of Organic Compounds: Principle and Examples. Retrieved from chemistrysh.com. [Link]

-

Unknown. (n.d.). Solubility test for Organic Compounds. Retrieved from a university resource PDF. [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

-

California State University, Sacramento. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from csus.edu. [Link]

-

Burk, B. (2010). Solubility tests and Recrystallization Part 1. YouTube. [Link]

-

Scribd. (n.d.). Organic Solubility Lab Guide. Retrieved from Scribd. [Link]

-

Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

YouTube. (2021). Planning a solubility investigation. [Link]

-

YouTube. (2024). GCSE CHEMISTRY PRACTICAL: INVESTIGATING THE SOLUBILITY OF A SOLID AT A SPECIFIC TEMPERATURE. [Link]

-

YouTube. (2023). Solubility and Titration Experiment. [Link]

-

Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Retrieved from Huimeng Bio-tech. [Link]

-

Dalton Transactions. (2009). Synthesis and lanthanide coordination chemistry of trifluoromethyl derivatives of phosphinoylmethyl pyridine N-oxides. Royal Society of Chemistry. [Link]

-

Patsnap. (2019). Preparation method of 2-(trifluoromethyl) pyridine-3-formaldehyde (I). Retrieved from Eureka. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Methoxy-3-(trifluoromethyl)pyridine: Properties and Applications. Retrieved from Innopharmchem. [Link]

-

Organic Letters. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]

- Google Patents. (1984). Preparation of (trifluoromethyl)pyridines.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]

- 3. youtube.com [youtube.com]

- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Technical Guide & Safety Profile: 2-(Trifluoromethyl)pyridine 1-oxide

This guide serves as an in-depth technical whitepaper and expanded safety protocol for researchers working with 2-(Trifluoromethyl)pyridine 1-oxide . Unlike a standard regulatory SDS, this document integrates safety data with synthetic strategy, explaining the causality of hazards and the logic of handling procedures.

Part 1: Substance Identity & Strategic Value

| Parameter | Technical Detail |

| Chemical Name | 2-(Trifluoromethyl)pyridine 1-oxide |

| Common Synonyms | 2-Trifluoromethylpyridine N-oxide; |

| CAS Number | 22253-71-0 |

| Molecular Formula | C |

| Molecular Weight | 163.10 g/mol |

| Structural Role | Electrophilic Activator: The N-oxide moiety reverses the electronic bias of the pyridine ring, rendering the C2 and C6 positions susceptible to nucleophilic attack and C-H activation.[1] |

Executive Summary for Researchers

2-(Trifluoromethyl)pyridine 1-oxide is a critical intermediate in medicinal chemistry, primarily used to introduce the metabolically stable trifluoromethyl-pyridine motif into drug scaffolds. While the parent pyridine is electron-deficient and difficult to functionalize, the 1-oxide derivative serves as a "chemical handle," enabling regioselective functionalization (e.g., C-H activation at C6) before being reduced back to the pyridine.

Critical Safety Distinction: Unlike its liquid parent (2-trifluoromethylpyridine), the N-oxide is typically a low-melting solid or viscous oil with distinct thermal instability risks due to the N-O bond.

Part 2: Physicochemical Safety & Stability Profile

Core Hazard Directive: The primary risk with pyridine N-oxides is thermal runaway during synthesis or distillation. The N-O bond is energetic; deoxygenation or rearrangement can be exothermic.

| Property | Value / Observation | Operational Implication |

| Physical State | Solid (low melting) or Viscous Liquid | Hygroscopic. Store under inert atmosphere (Argon/N |

| Melting Point | Predicted: 40–70 °C | Do not overheat to melt. Use gentle water baths. High heat can trigger decomposition. |

| Boiling Point | Decomposes >150 °C | Never distill at atmospheric pressure. Vacuum distillation is required, but column chromatography is safer to avoid thermal hazards. |

| Solubility | DCM, MeOH, EtOAc | Highly soluble in polar organic solvents. Limited solubility in non-polar hexanes (useful for precipitation). |

| Thermal Stability | Metastable | Risk of Meisenheimer rearrangement or explosive deoxygenation at high temperatures (>180°C) or in the presence of acylating agents. |

Part 3: Hazard Dynamics & Toxicology (E-E-A-T)

3.1 Acute Exposure Hazards

-

Skin/Eye: Classified as Skin Irrit. 2 (H315) and Eye Irrit.[1] 2A (H319) . The trifluoromethyl group increases lipophilicity, potentially enhancing dermal absorption compared to simple pyridine N-oxide.

-

Inhalation (H335): Dust or aerosols are potent respiratory irritants.[1]

-

Systemic Toxicity: While specific LD50 data for this isomer is limited, pyridine N-oxides are generally less toxic than their parent pyridines but can still act as alkylating agents. Treat as Harmful if Swallowed (H302) .

3.2 Chemical Incompatibility (The "Why" Behind the Hazard)

-

Acylating Agents (AcCl, Tf2O): Reaction with acyl chlorides generates an activated N-acyloxypyridinium salt. These are highly reactive electrophiles. While useful for synthesis, they are shock-sensitive and can decompose violently if allowed to dry or overheat.

-

Strong Reductants: Reaction with hydrides (LiAlH

) or phosphines (PPh

Part 4: Operational Handling & Synthesis Workflow

The following diagram outlines the safe lifecycle of the compound, from synthesis (oxidation of parent) to usage (C-H activation).

Workflow Visualization: Safe Synthesis & Utilization

Caption: Operational workflow for synthesizing, isolating, and utilizing 2-(Trifluoromethyl)pyridine 1-oxide, emphasizing thermal control during isolation.

Part 5: Emergency Response Protocols

5.1 Fire Fighting Measures

-

Hazard: Combustion produces Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide. HF is extremely corrosive and toxic.

-

Extinguishing Media: Alcohol-resistant foam, dry chemical, or CO

. Do not use high-pressure water jets , which may scatter the chemical. -

PPE: Firefighters must wear full chemical-resistant gear and SCBA (Self-Contained Breathing Apparatus) due to the HF risk.

5.2 Accidental Release (Spill)

-

Evacuate: Isolate the area (10-15 meters).

-

PPE: Wear nitrile gloves (double layer recommended), safety goggles, and a P95/P100 respirator if dust/aerosol is present.

-

Neutralization: Absorb liquid spills with vermiculite or sand. If solid, sweep gently to avoid dust generation.

-

Disposal: Place in a sealed container labeled "Hazardous Waste: Fluorinated Organic / N-Oxide." Do not mix with oxidizers in the waste stream.

Part 6: References & Authority

-

PubChem. 2-(Trifluoromethyl)pyridine (Parent Compound Data). National Library of Medicine. Available at: [Link]

-

ChemSrc. CAS 22253-71-0 Entry (2-(Trifluoromethyl)pyridine 1-oxide).[1][2] Available at: [Link]

-

Journal of Medicinal Chemistry. Application of Pyridine N-oxides in Drug Discovery. (General reference for C-H activation workflows).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical vendor before handling.

Sources

An In-depth Technical Guide to the Synthesis and Physicochemical Characterization of 2-(Trifluoromethyl)pyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group into the pyridine ring can profoundly influence the compound's lipophilicity, metabolic stability, and pharmacokinetic profile. The further oxidation of the pyridine nitrogen to an N-oxide modulates its electronic properties, offering unique opportunities for molecular interactions and serving as a key intermediate for further functionalization. This guide provides a comprehensive overview of the synthesis of 2-(trifluoromethyl)pyridine 1-oxide and detailed protocols for the determination of its melting and boiling points, crucial parameters for its characterization and application.

Physicochemical Properties of 2-(Trifluoromethyl)pyridine 1-oxide and Related Compounds

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Physical State at STP |

| 2-(Trifluoromethyl)pyridine | Not specified (liquid at room temperature) | 138-141[1][2] | Liquid | |

| Pyridine 1-oxide | 62-67 | 270 | Hygroscopic Solid | |

| 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide | Not specified | Not specified | Solid |

Table 1: Physicochemical Properties of 2-(Trifluoromethyl)pyridine and Related N-Oxides.

The precursor, 2-(trifluoromethyl)pyridine, is a liquid at room temperature with a boiling point of 138-141 °C[1][2]. The N-oxidation of pyridines generally leads to a significant increase in both melting and boiling points due to the introduction of a polar N-O bond, which enhances intermolecular dipole-dipole interactions. For instance, pyridine has a boiling point of 115 °C, while its N-oxide boils at 270 °C. Given that 2-chloro-5-(trifluoromethyl)pyridine 1-oxide is a solid, it is highly probable that 2-(trifluoromethyl)pyridine 1-oxide is also a solid at room temperature.

Synthesis and Purification of 2-(Trifluoromethyl)pyridine 1-oxide

The synthesis of 2-(trifluoromethyl)pyridine 1-oxide is typically achieved through the oxidation of 2-(trifluoromethyl)pyridine. Electron-deficient pyridines, such as the starting material for this synthesis, can be challenging to oxidize. However, a robust method utilizing a urea-hydrogen peroxide complex and trifluoroacetic anhydride has been shown to be effective for such substrates[3].

Experimental Protocol: Synthesis

This protocol is adapted from a general method for the oxidation of electron-poor pyridines[3].

Materials:

-

2-(Trifluoromethyl)pyridine

-

Urea-hydrogen peroxide (UHP)

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-(trifluoromethyl)pyridine (1 equivalent) in anhydrous dichloromethane or acetonitrile.

-

Cool the solution in an ice bath with stirring.

-

To the cooled solution, add urea-hydrogen peroxide (UHP) (1.5-2 equivalents).

-

Slowly add trifluoroacetic anhydride (TFAA) (1.2-1.5 equivalents) dropwise to the stirred suspension. Caution: The reaction can be exothermic.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification

Pyridine N-oxides are often hygroscopic and require careful handling to obtain a pure, dry product.

Materials:

-

Crude 2-(Trifluoromethyl)pyridine 1-oxide

-

Toluene

-

Diethyl ether or other suitable crystallization solvent

-

Hexanes or pentane (for washing)

-

High-vacuum line with a cold trap

-

Sublimation apparatus

-

Crystallization dish

Procedure (Choose one or a combination of the following):

-

Azeotropic Distillation to Remove Water:

-

Dissolve the crude product in a minimal amount of toluene.

-

Distill the toluene under atmospheric pressure to azeotropically remove water.

-

Repeat with a fresh portion of toluene if necessary.

-

Remove the remaining toluene under high vacuum to yield the dried product, which may solidify upon cooling.

-

-

Crystallization:

-

Dissolve the crude, dry product in a minimal amount of a suitable hot solvent (e.g., diethyl ether, ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes or pentane.

-

Dry the crystals under high vacuum.

-

-

Sublimation:

-

Place the crude, dry product in a sublimation apparatus.

-

Heat the apparatus gently under high vacuum.

-

Collect the purified product as it sublimes onto the cold finger.

-

Caption: Workflow for melting point determination by the capillary method.

Experimental Protocol: Boiling Point Determination

Given the likely high boiling point of 2-(trifluoromethyl)pyridine 1-oxide, distillation under reduced pressure might be necessary to prevent decomposition. The Thiele tube method is suitable for small-scale determination at atmospheric pressure if the compound is thermally stable.

Materials:

-

Purified 2-(Trifluoromethyl)pyridine 1-oxide (if liquid)

-

Thiele tube

-

Heat-resistant mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or micro-burner

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube with a small flame.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Record the atmospheric pressure at the time of the experiment.

Safety and Handling

-

2-(Trifluoromethyl)pyridine (Starting Material): Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4]

-

Trifluoroacetic Anhydride (Reagent): Corrosive and moisture-sensitive. Toxic by inhalation. Handle with extreme care in a fume hood.[3]

-

Urea-Hydrogen Peroxide (Reagent): Strong oxidizing agent. Avoid contact with combustible materials.

-

2-(Trifluoromethyl)pyridine 1-oxide (Product): While specific toxicity data is unavailable, it should be handled with care. Based on related compounds, it may be an irritant. Pyridine N-oxides can be hygroscopic. Store in a tightly sealed container under an inert atmosphere. The thermal stability of N-oxides can be a concern, and decomposition at elevated temperatures may occur, potentially releasing gases.

Conclusion

This guide provides a framework for the synthesis and detailed physicochemical characterization of 2-(trifluoromethyl)pyridine 1-oxide. By following the outlined protocols, researchers can reliably prepare this valuable compound and accurately determine its melting and boiling points. These fundamental data are indispensable for its use in further research and development in the pharmaceutical and agrochemical industries.

References

-

ChemBK. 2-(TRIFLUOROMETHYL)PYRIDINE. [Link]

-

Ishihara Sangyo Kaisha, Ltd. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

ResearchGate. A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. [Link]

Sources

A Technical Guide for Drug Development Professionals: The Contrasting Chemical Personalities of 2-(Trifluoromethyl)pyridine and its N-oxide

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties. This guide provides an in-depth technical analysis of two closely related yet functionally distinct building blocks: 2-(Trifluoromethyl)pyridine and its corresponding N-oxide. We will dissect their fundamental differences in electronic character, steric hindrance, and reactivity, offering field-proven insights to guide rational drug design and synthetic strategy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these valuable synthons.

Introduction: The Trifluoromethyl Group in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in numerous approved pharmaceuticals.[1] The introduction of a trifluoromethyl group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the pyridine ring, influencing its basicity, metabolic stability, and interactions with biological targets.[2] The CF3 group's high electronegativity and lipophilicity can enhance cell membrane permeability and improve oral bioavailability, making trifluoromethylated pyridines highly sought-after intermediates in drug discovery.[3][4]

This guide focuses on the critical distinctions between 2-(Trifluoromethyl)pyridine and its N-oxide derivative. While seemingly a minor structural modification, the N-oxide functionality fundamentally reshapes the molecule's reactivity and electronic distribution, opening up divergent synthetic pathways and offering unique advantages in specific applications.

Core Physicochemical and Spectroscopic Properties

A foundational understanding of the physical and spectroscopic characteristics of these two compounds is essential for their effective utilization.

| Property | 2-(Trifluoromethyl)pyridine | 2-(Trifluoromethyl)pyridine N-oxide |

| Molecular Formula | C6H4F3N[5] | C6H4F3NO |

| Molecular Weight | 147.10 g/mol [6] | 163.10 g/mol |

| Appearance | Colorless to pale yellow liquid[5] | Typically a solid |

| Boiling Point | 139-141 °C[6] | Decomposes at high temperatures |

| Density | 1.275 g/mL at 25 °C[6] | Higher than the parent pyridine |

| Solubility | Soluble in organic solvents, limited in water[5] | More soluble in polar solvents, including water |

| 19F NMR (vs. CFCl3) | ~ -65 ppm[7] | Shifted downfield compared to the parent |

The Decisive Difference: Electronic Effects

The primary distinction between 2-(Trifluoromethyl)pyridine and its N-oxide lies in their electronic profiles. The trifluoromethyl group is a strong electron-withdrawing group through induction (σ-effect).[2] This effect is amplified by the N-oxide, which introduces a dipolar N+-O- bond, further modulating the electron density of the pyridine ring.

2-(Trifluoromethyl)pyridine: An Electron-Deficient Heterocycle

The CF3 group at the 2-position significantly reduces the electron density of the pyridine ring, particularly at the nitrogen atom. This has several key consequences:

-

Reduced Basicity: The pKa of the conjugate acid is substantially lower than that of pyridine, making it a much weaker base. This can be advantageous in drug design to avoid unwanted interactions with acidic biological compartments or off-target effects.[2]

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles, particularly at the 4- and 6-positions.

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophilic attack.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Pyridine [label="2-(Trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Properties [label="Key Electronic Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; Consequences [label="Reactivity Consequences", fillcolor="#F1F3F4", fontcolor="#202124"];

Pyridine -- Properties [label="possesses"]; Properties -- ReducedBasicity [label="Leads to"]; Properties -- ElectronDeficientRing [label="Leads to"]; ReducedBasicity [label="Reduced Basicity (Lower pKa)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ElectronDeficientRing [label="Electron-Deficient Ring", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ElectronDeficientRing -- Consequences; Consequences -- SNAr [label="Favors"]; Consequences -- EAS [label="Disfavors"]; SNAr [label="Nucleophilic Aromatic Substitution (SNAr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EAS [label="Electrophilic Aromatic Substitution (EAS)", fillcolor="#FBBC05", fontcolor="#202124"]; } caption: Electronic Profile of 2-(Trifluoromethyl)pyridine.

2-(Trifluoromethyl)pyridine N-oxide: A Zwitterionic System with Altered Reactivity

The introduction of the N-oxide functionality creates a zwitterionic structure with a positive charge on the nitrogen and a negative charge on the oxygen.[8] This has a profound impact on the electronic distribution:

-

Enhanced Dipole Moment: The N-oxide has a significantly larger dipole moment than the parent pyridine.

-

Activation of C2 and C4 Positions towards Electrophiles: The resonance structures of the N-oxide show increased electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack.[8][9]

-

Activation of C2 and C4 Positions towards Nucleophiles: The positive charge on the nitrogen withdraws electron density from the 2- and 4-positions, making them susceptible to nucleophilic attack.[10][11]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

N_Oxide [label="2-(Trifluoromethyl)pyridine N-oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Properties [label="Key Electronic Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactivity [label="Reactivity Consequences", fillcolor="#F1F3F4", fontcolor="#202124"];

N_Oxide -- Properties [label="exhibits"]; Properties -- Zwitterionic [label="Is"]; Properties -- IncreasedDipole [label="Has"]; Zwitterionic [label="Zwitterionic Character (N+-O-)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreasedDipole [label="Increased Dipole Moment", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Zwitterionic -- Reactivity; Reactivity -- EAS_Activation [label="Activates C2/C4 for"]; Reactivity -- SNAr_Activation [label="Activates C2/C4 for"]; EAS_Activation [label="Electrophilic Aromatic Substitution (EAS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SNAr_Activation [label="Nucleophilic Aromatic Substitution (SNAr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: Electronic Profile of the N-oxide derivative.

Steric Considerations

The trifluoromethyl group at the 2-position introduces significant steric bulk around the nitrogen atom. This steric hindrance can influence the accessibility of the nitrogen lone pair for protonation or coordination to metal centers. The N-oxide group, being linearly disposed from the nitrogen, does not significantly add to the steric bulk in the plane of the ring but does extend the molecule's profile perpendicular to the ring.

Comparative Reactivity in Key Transformations

The electronic and steric differences between these two compounds manifest in their reactivity in a variety of important synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Both compounds can undergo SNAr, but the N-oxide often provides enhanced reactivity and regioselectivity. The N-oxide's ability to activate the 4-position for nucleophilic attack is particularly noteworthy.

Electrophilic Aromatic Substitution (EAS)

2-(Trifluoromethyl)pyridine is highly deactivated towards EAS. In contrast, the N-oxide is activated, allowing for electrophilic substitution, primarily at the 4-position. This is a crucial synthetic advantage of the N-oxide.

C-H Functionalization

Recent advances in C-H functionalization have provided new avenues for modifying these scaffolds. The electronic nature of both substrates plays a critical role in directing these reactions. For instance, direct trifluoromethylation of pyridine N-oxide derivatives has been achieved under photoredox conditions.[12][13]

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)pyridine N-oxide

Principle: The oxidation of the pyridine nitrogen is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The electron-withdrawing trifluoromethyl group makes the nitrogen less nucleophilic, so stronger oxidizing conditions may be required compared to pyridine itself.

Step-by-Step Protocol:

-

To a solution of 2-(Trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) at 0 °C, add m-CPBA (1.1-1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(Trifluoromethyl)pyridine N-oxide.

dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=10];

Start [label="Start: 2-(Trifluoromethyl)pyridine in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_mCPBA [label="Add m-CPBA at 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Stir at Room Temperature (12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with NaHCO3 or Na2S2O3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extract with DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry, Filter, Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product: 2-(Trifluoromethyl)pyridine N-oxide", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Add_mCPBA; Add_mCPBA -> Stir; Stir -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Purify; Purify -> Product; } caption: Synthesis of 2-(Trifluoromethyl)pyridine N-oxide.

Deoxygenation of 2-(Trifluoromethyl)pyridine N-oxide

Principle: The N-oxide can be readily deoxygenated to the parent pyridine using various reducing agents. This two-step sequence (oxidation followed by a reaction and then deoxygenation) is a powerful strategy for functionalizing the pyridine ring in ways that are not possible with the parent pyridine. A common and effective method involves the use of phosphorus trichloride (PCl3).

Step-by-Step Protocol:

-

To a solution of 2-(Trifluoromethyl)pyridine N-oxide (1.0 eq) in a suitable solvent (e.g., chloroform or acetonitrile) at 0 °C, add phosphorus trichloride (1.1-1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature or gently heat to reflux, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2-(Trifluoromethyl)pyridine.

dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=10];

Start [label="Start: 2-(Trifluoromethyl)pyridine N-oxide in Chloroform", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_PCl3 [label="Add PCl3 at 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Heat to Reflux", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with Water or NaHCO3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extract with Ethyl Acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry, Filter, Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify by Distillation or Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product: 2-(Trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Add_PCl3; Add_PCl3 -> Heat; Heat -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Purify; Purify -> Product; } caption: Deoxygenation of the N-oxide.

Applications in Drug Development

The choice between 2-(Trifluoromethyl)pyridine and its N-oxide is dictated by the desired synthetic outcome and the target molecule's structure.

-

2-(Trifluoromethyl)pyridine is a valuable building block when the core pyridine structure is desired and subsequent modifications are planned at the 4- or 6-positions via SNAr. It is also the final target in many drug molecules where the reduced basicity of the pyridine nitrogen is a key design element.[1]

-

2-(Trifluoromethyl)pyridine N-oxide is employed when:

-

Electrophilic substitution at the 4-position is required.

-

Enhanced reactivity towards nucleophiles is needed.

-

The N-oxide itself is a desired pharmacophore, as N-oxides can have unique biological activities and metabolic profiles.[14]

-

The N-oxide often serves as a strategic intermediate. A synthetic route might involve oxidizing 2-(trifluoromethyl)pyridine to the N-oxide, performing a selective functionalization, and then deoxygenating to obtain the desired substituted 2-(trifluoromethyl)pyridine.

Conclusion

2-(Trifluoromethyl)pyridine and its N-oxide are not interchangeable reagents. They possess distinct electronic and reactivity profiles that must be carefully considered in the design of synthetic routes and the development of new drug candidates. The N-oxide provides a powerful tool for overcoming the inherent deactivation of the trifluoromethyl-substituted pyridine ring towards electrophilic attack and can enhance nucleophilic substitution. A thorough understanding of their contrasting chemical personalities empowers the medicinal chemist to make informed decisions, leading to more efficient and innovative drug discovery programs.

References

-

Mišić-Vuković, M., & Jovanović, B. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (11), 1512-1516. [Link]

-

Exploring 2-Methoxy-3-(trifluoromethyl)pyridine: Properties and Applications. (n.d.). Retrieved February 12, 2024, from [Link]

-

Wang, J., Li, X., Gou, Q., & Feng, G. (2020). Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. Chinese Journal of Chemical Physics, 33(1), 44-48. [Link]

-

The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. (n.d.). Retrieved February 12, 2024, from [Link]

-

Slanina, Z., Uhlík, F., & Głogowska, M. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1208, 127883. [Link]

-

Li, X., Wang, J., Feng, G., & Gou, Q. (2018). Microwave spectroscopy of 2-(trifluoromethyl)pyridine⋯water complex: Molecular structure and hydrogen bond. The Journal of Chemical Physics, 148(4), 044304. [Link]

-

Yoshimura, T., & Fuji, K. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 163-173. [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]

-

Hong, B., et al. (2024). Methods for the synthesis of 2‐trifluoromethyl pyridines. European Journal of Organic Chemistry. [Link]

-

2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 12, 2024, from [Link]

-

Dherange, B. D., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5035-5039. [Link]

-

Trifluoromethylation of pyridine N‐oxide deriatives by using Togni's... - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6296. [Link]

-

Beatty, J. W., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Chem, 1(3), 456-472. [Link]

-

Pyridine-N-oxide - Wikipedia. (n.d.). Retrieved February 12, 2024, from [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]

-

The Electrical Effect of the N-Oxide Group in Pyridine 1-Oxide1 | Semantic Scholar. (n.d.). Retrieved February 12, 2024, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved February 12, 2024, from [Link]

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]

-

Banks, R. E., Haszeldine, R. N., & Robinson, J. M. (1976). Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1,2,2,2-tetrafluoroethyl)-pyridines or -pyrimidines and their N-oxides and of 2,2,3-trifluoro-2,3-dihydro-3-trifluoromethylfuro[3,2-b]pyridine. Journal of the Chemical Society, Perkin Transactions 1, (10), 1226-1230. [Link]

-

Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC. (n.d.). Retrieved February 12, 2024, from [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. (n.d.). Retrieved February 12, 2024, from [Link]

-

Pailloux, S., et al. (2009). Synthesis and lanthanide coordination chemistry of trifluoromethyl derivatives of phosphinoylmethyl pyridine N-oxides. Dalton Transactions, (38), 7486-7493. [Link]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine | Organic Letters. (n.d.). Retrieved February 12, 2024, from [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]

-

Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed. (n.d.). Retrieved February 12, 2024, from [Link]

-

Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC. (n.d.). Retrieved February 12, 2024, from [Link]

-

2-Trifluoromethylpyridine1 | Journal of the American Chemical Society. (n.d.). Retrieved February 12, 2024, from [Link]

-

Pyridine N-Oxides - Baran Lab. (n.d.). Retrieved February 12, 2024, from [Link]

-

Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. - YouTube. (n.d.). Retrieved February 12, 2024, from [Link]

-

Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem - NIH. (n.d.). Retrieved February 12, 2024, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 5. CAS 368-48-9: 2-(Trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 6. 2-(Trifluoromethyl)pyridine 97 368-48-9 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. baranlab.org [baranlab.org]

- 12. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

2-(Trifluoromethyl)pyridine 1-oxide PubChem and ChemSpider ID

This technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It prioritizes experimental reproducibility, mechanistic insight, and high-fidelity data presentation.

Chemical Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-(Trifluoromethyl)pyridine 1-oxide is a pivotal heterocyclic building block in modern drug discovery. It serves as a "activated" intermediate, leveraging the unique electronic push-pull properties of the

Chemical Identity & Database Registry

Precise identification is critical for regulatory compliance and supply chain verification. Note that many databases conflate the

| Registry / Property | Data / Identifier | Notes |

| Chemical Name | 2-(Trifluoromethyl)pyridine 1-oxide | IUPAC |

| CAS Number | 22253-71-0 | Primary Identifier [1] |

| Molecular Formula | C₆H₄F₃NO | |

| Molecular Weight | 163.10 g/mol | |

| Parent Compound | 2-(Trifluoromethyl)pyridine | CAS: 368-48-9 |

| Appearance | Viscous oil or low-melting solid | Hygroscopic |

| Solubility | DCM, MeOH, EtOAc, Acetonitrile | Poor solubility in hexanes |

Critical Note: Public databases (PubChem/ChemSpider) often index this compound under generic "substituted pyridine

-oxide" lists or conflate it with the parent. CAS 22253-71-0 is the definitive key for procurement and patent literature searching.

Synthesis & Manufacturing

The synthesis of 2-(trifluoromethyl)pyridine 1-oxide is primarily achieved via direct oxidation. The electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position deactivates the nitrogen lone pair, requiring a strong oxidant compared to simple alkyl-pyridines.

Protocol A: mCPBA Oxidation (Bench Scale)

Best for: Small-scale synthesis (<10g), high purity requirements.

Reagents:

-

m-Chloroperoxybenzoic acid (mCPBA) (1.5 - 2.0 equiv, 77% max purity grade)

-

Dichloromethane (DCM) (0.2 M concentration)

-

Sodium bicarbonate (sat. aq.)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-(trifluoromethyl)pyridine in DCM in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Add mCPBA portion-wise over 30 minutes. Note: The -CF₃ group reduces nucleophilicity; excess oxidant is often required.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16–24 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[2]

-

Quench: Cool to 0°C. Slowly add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

-

Workup: Separate layers. Extract the aqueous layer with DCM (3x). Wash combined organics with 10% Na₂S₂O₃ (to remove excess peroxide) and then brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% → 10% MeOH in DCM).

Protocol B: Urea-Hydrogen Peroxide (UHP) / TFAA (Scale-Up)

Best for: Larger scale (>50g), avoiding shock-sensitive peracids.

Workflow Diagram (DOT):

Figure 1: UHP/TFAA oxidation pathway avoiding potentially explosive concentrated peroxides.

Reactivity & Mechanistic Applications

The 2-(trifluoromethyl)pyridine 1-oxide scaffold is a "chemical chameleon." The

Regioselective C-H Functionalization

The

-

Nucleophilic Attack (S_NAr / Addition): The

-oxide activates the C2 and C6 positions. However, C2 is blocked by the -CF₃ group. Therefore, nucleophilic attack (e.g., mercuration, Grignard addition) is directed strongly to C6 . -

Electrophilic Attack (S_EAr): The

-oxide back-donates electron density, activating C4 for nitration or halogenation.

Reaction Map

Figure 2: Divergent reactivity profile. The N-oxide enables access to the C4 and C6 positions, which are otherwise inaccessible on the parent ring.

Case Study: COMT Inhibitor Synthesis

In the development of Nitrocatechol derivatives (e.g., Opicapone analogs), 2-(trifluoromethyl)pyridine 1-oxide acts as a crucial electrophile.

-

Mechanism: The

-oxide undergoes condensation with oxadiazole or triazole precursors. -

Significance: The

-oxide moiety in the final drug candidate has been shown to reduce toxicity compared to non-oxidized analogs by altering metabolic clearance pathways [2].

Safety & Handling (E-E-A-T)

While standard MSDS data applies, specific precautions are necessary for fluorinated

-

Thermal Stability: Pyridine

-oxides can be thermally unstable above 100°C. Do not distill at atmospheric pressure. Use high-vacuum distillation or column chromatography for purification. -

Explosion Hazard: When using mCPBA, ensure the reaction is free of peroxides before concentration. Test with starch-iodide paper.

-

Toxicology: Treat as a potential skin and respiratory irritant.[3] The -CF₃ group increases lipophilicity, potentially enhancing skin absorption compared to pyridine 1-oxide.

References

-

Chemical Abstracts Service (CAS). Registry Number 22253-71-0. American Chemical Society.[4][5]

-

Learmonth, D. A., et al. (2012).[6] Nitrocatechol derivatives as COMT inhibitors. US Patent 9,550,759.

-

Muta, R., et al. (2022).[4] 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218-8222.

-

Banks, R. E., et al. (1976). Heterocyclic polyfluoro-compounds.[7][8] Part XXIII. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]

- 3. 2-(三氟甲基)吡啶_MSDS_密度_沸点_CAS号【368-48-9】_化源网 [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. US9550759B2 - Nitrocatechol derivatives as COMT inhibitors - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1,2,2,2-tetrafluoroethyl)-pyridines or -pyrimidines and their N-oxides and of 2,2,3-trifluoro-2,3-dihydro-3-trifluoromethylfuro[3,2-b]pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Oxidation of 2-(Trifluoromethyl)pyridine to its N-oxide using Urea Hydrogen Peroxide

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-(Trifluoromethyl)pyridine N-oxide

The synthesis of pyridine N-oxides is a cornerstone of heterocyclic chemistry, providing a versatile entry point for the further functionalization of the pyridine ring. The N-oxide moiety enhances the reactivity of the pyridine nucleus, making it more susceptible to both nucleophilic and electrophilic substitution. Specifically, 2-(trifluoromethyl)pyridine N-oxide is a critical building block in medicinal chemistry and agrochemical development. The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Traditionally, the oxidation of pyridines has been accomplished using strong and often hazardous oxidizing agents like peroxy acids. However, the use of urea hydrogen peroxide (UHP) has emerged as a safer, more convenient, and environmentally benign alternative.[1][2][3] UHP is a stable, crystalline solid that releases hydrogen peroxide in a controlled manner, mitigating the risks associated with handling concentrated aqueous solutions of hydrogen peroxide.[1][2][3][4] This application note provides a detailed protocol for the oxidation of 2-(trifluoromethyl)pyridine using UHP, along with insights into the reaction mechanism and safety considerations.

Mechanistic Rationale: The Role of Urea Hydrogen Peroxide and Anhydride Activation

The direct oxidation of electron-deficient pyridines, such as 2-(trifluoromethyl)pyridine, with hydrogen peroxide alone is often sluggish. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine nitrogen towards electrophilic attack by the oxidant. To overcome this, an activator, typically an anhydride like trifluoroacetic anhydride (TFAA), is employed.

The reaction proceeds through the in situ formation of a more potent oxidizing agent, a peroxy acid. In this case, trifluoroacetic anhydride reacts with hydrogen peroxide released from UHP to form trifluoroperacetic acid. This peroxy acid is a much stronger electrophile and readily oxidizes the lone pair of electrons on the pyridine nitrogen to form the corresponding N-oxide.

Diagram 1: Proposed Reaction Mechanism

Caption: In-situ generation of the active oxidant and subsequent N-oxidation.

Experimental Protocol

This protocol outlines a general procedure for the oxidation of 2-(trifluoromethyl)pyridine. Researchers should optimize reaction conditions based on their specific substrate and scale.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Typical Grade | Supplier |

| 2-(Trifluoromethyl)pyridine | C₆H₄F₃N | 147.10 | >98% | Commercial |

| Urea Hydrogen Peroxide (UHP) | CH₆N₂O₃ | 94.07 | 98% | Commercial |

| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | >99% | Commercial |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercial |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | Commercial |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Reagent | Commercial |

Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Ice bath

-

Addition funnel (optional, for larger scale reactions)

-

Rotary evaporator

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Detailed Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-(trifluoromethyl)pyridine (1.0 eq) and anhydrous dichloromethane (DCM) to make an approximately 0.5 M solution.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

-

Reagent Addition: While maintaining the temperature at 0 °C, add urea hydrogen peroxide (1.5 - 2.5 eq) to the stirred solution.[5]

-

Activator Addition: Slowly add trifluoroacetic anhydride (1.2 - 2.0 eq) dropwise to the reaction mixture.[6][7] An exotherm may be observed; maintain the internal temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product, being more polar, will have a lower Rf value than the starting material.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur. Add the bicarbonate solution in small portions until the gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental procedure for the N-oxidation reaction.

Safety and Handling Precautions

-

Urea Hydrogen Peroxide: While more stable than aqueous hydrogen peroxide, UHP is a strong oxidizer.[8] Avoid contact with combustible materials.[9][10] Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[8][11]

-

Trifluoroacetic Anhydride: TFAA is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10][11][12]

-

Quenching: The quenching step with sodium bicarbonate is exothermic and releases gas. Perform this step slowly and with caution in a well-ventilated fume hood.

-

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals.[8][11][12]

Troubleshooting and Key Considerations

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Insufficient oxidant or activator | Increase the equivalents of UHP and/or TFAA. |

| Reaction time too short | Allow the reaction to stir for a longer period, monitoring by TLC. | |

| Formation of Byproducts | Reaction temperature too high | Ensure efficient cooling during the addition of TFAA. |

| Over-oxidation | Use a smaller excess of the oxidizing agent. | |

| Difficulty in Purification | Incomplete quenching | Ensure the reaction is thoroughly quenched with sodium bicarbonate before workup. |

| Co-eluting impurities | Optimize the solvent system for column chromatography. |

Conclusion

The oxidation of 2-(trifluoromethyl)pyridine using urea hydrogen peroxide and trifluoroacetic anhydride is a robust and scalable method for the synthesis of the corresponding N-oxide. This protocol offers a safer and more convenient alternative to traditional oxidation methods, making it well-suited for both academic research and industrial drug development settings. The resulting 2-(trifluoromethyl)pyridine N-oxide is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[13][14]

References

- Advances in the Application of Urea-Hydrogen Peroxide to Oxid

- Hydrogen peroxide urea adduct, UHP. Organic Chemistry Portal.

- Hydrogen peroxide–urea. Wikipedia.

- Safety Data Sheet: Urea hydrogen peroxide. Chemos GmbH&Co.KG.

- Safety Data Sheet: Urea hydrogen peroxide. Carl ROTH.

- UREA HYDROGEN PEROXIDE HAZARD SUMMARY. NJ.gov.

- SAFETY D

- Material Safety D

- Urea- Hydrogen Peroxide (UHP)

- A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex.

- Synthetic method for preparing pyridine N-oxide.

- Methods for the synthesis of 2‐trifluoromethyl pyridines.

- Hydrogen peroxide - urea. Chemeurope.com.

- methyltrioxorhenium. Organic Syntheses Procedure.

- Trifluoromethylation of pyridine N‐oxide deriatives by using Togni's...

- Oxidation of pyridine and derivatives.

- A new and convenient method for the trifluoromethylation of (hetero)arenes by using TFAA and UHP. RSC Advances.

- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.

- Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Semantic Scholar.

Sources

- 1. Advances in the Application of Urea-Hydrogen Peroxide to Oxidation Reactions [sioc-journal.cn]

- 2. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]

- 3. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]

- 4. Hydrogen peroxide - urea [medbox.iiab.me]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. nj.gov [nj.gov]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.dk [fishersci.dk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemos.de [chemos.de]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for C-H Activation Utilizing 2-(Trifluoromethyl)pyridine 1-oxide

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Tool for C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. Within this field, the use of directing groups to control the regioselectivity of C-H activation has become a powerful strategy. Pyridine-based ligands and directing groups are particularly effective in coordinating to transition metal catalysts, such as palladium, to facilitate the activation of specific C-H bonds.[1]

This document provides a detailed guide to the application of 2-(Trifluoromethyl)pyridine 1-oxide as a key component in C-H activation protocols. The introduction of a trifluoromethyl group at the 2-position of the pyridine N-oxide is anticipated to significantly influence its electronic properties, thereby enhancing its utility in catalytic C-H functionalization reactions. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the reactivity of the catalytic system, potentially leading to improved yields, selectivities, and substrate scope.[1][2] Trifluoromethylated pyridines are crucial motifs in a variety of biologically active compounds, highlighting the importance of developing synthetic methodologies that incorporate this functional group.[3][4][5][6]

Synthesis of 2-(Trifluoromethyl)pyridine 1-oxide

The starting material, 2-(trifluoromethyl)pyridine, can be synthesized through various methods, including the cyclocondensation of trifluoromethyl-containing building blocks or the fluorination of 2-(trichloromethyl)pyridine.[3][7] The subsequent N-oxidation to 2-(trifluoromethyl)pyridine 1-oxide is typically achieved by treating the parent pyridine with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA).

Caption: Synthetic route to 2-(Trifluoromethyl)pyridine 1-oxide.

Mechanistic Rationale for C-H Activation

In palladium-catalyzed C-H activation reactions, pyridine N-oxides can act as directing groups, facilitating the ortho-selective functionalization of the pyridine ring itself or of a substrate bearing a pyridine N-oxide moiety.[8][9] The catalytic cycle is generally believed to involve the coordination of the palladium catalyst to the N-oxide, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to afford the functionalized product and regenerate the active palladium catalyst.

The presence of the electron-withdrawing trifluoromethyl group in 2-(trifluoromethyl)pyridine 1-oxide is expected to enhance the acidity of the ortho C-H bonds, thereby facilitating the C-H activation step. This can lead to milder reaction conditions and a more efficient catalytic turnover.

Caption: Proposed mechanism for Pd-catalyzed C-H arylation.

Application Protocol: Palladium-Catalyzed Direct C-H Arylation

This protocol describes a general procedure for the palladium-catalyzed direct C-H arylation of an arene directed by a pyridine N-oxide group, where 2-(trifluoromethyl)pyridine 1-oxide can be utilized as a ligand to potentially enhance the reaction.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Sigma-Aldrich |

| 2-(Trifluoromethyl)pyridine 1-oxide | ≥97% | Commercially available or synthesized |

| Aryl Halide (e.g., Iodobenzene) | Reagent grade | Acros Organics |

| Arene Substrate | Reagent grade | TCI |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |

| N,N-Dimethylacetamide (DMA) | Anhydrous | Alfa Aesar |

| Schlenk flask | - | VWR |

| Magnetic stir bar | - | - |

| Argon or Nitrogen gas | High purity | - |

Experimental Workflow:

Sources

- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 2. Palladium‐Catalyzed Non‐Directed C─H Functionalization of Arenes with Trifluoromethylated Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 6. jelsciences.com [jelsciences.com]

- 7. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]